3-Methyl-2-phenylmorpholin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-phenylmorpholin-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-11(13,14-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,12-13H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJGZKHUZOIFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304373 | |
| Record name | 3-Methyl-2-phenyl-2-morpholinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350768-19-2 | |
| Record name | 3-Methyl-2-phenyl-2-morpholinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350768-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-phenyl-2-morpholinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methyl 2 Phenylmorpholin 2 Ol
Classical and Established Synthetic Routes
The traditional synthesis of 3-methyl-2-phenylmorpholin-2-ol often involves multi-step sequences starting from readily available precursors. These methods focus on the construction of the morpholine (B109124) ring through sequential reactions.
Multi-Step Approaches from Precursor Molecules
A common and well-documented method for the synthesis of this compound begins with 2-bromopropiophenone (B137518) and ethanolamine (B43304). wikipedia.orgnih.gov This multi-step process first involves the reaction of these precursors to form an intermediate amino alcohol, 2-((2-hydroxyethyl)amino)-1-phenylpropan-1-one. This intermediate exists in equilibrium with its cyclized hemiaminal form, this compound. nih.gov The initial bromination of a propiophenone (B1677668) derivative, such as 4-methylpropiophenone, yields the corresponding 2-bromo-1-(4-methylphenyl)propan-1-one, which then reacts with ethanolamine. nih.gov This reaction is typically carried out in a suitable solvent like N-methyl-2-pyrrolidone at room temperature. nih.gov
The following table summarizes the starting materials and key intermediates in this classical synthetic route.
| Starting Material | Intermediate | Product of Cyclization |
| 2-Bromopropiophenone | 2-((2-Hydroxyethyl)amino)-1-phenylpropan-1-one | This compound |
| Ethanolamine |
Cyclization Reactions Leading to the Morpholine Ring System
The formation of the morpholine ring is a critical step in the synthesis. The intermediate, 2-((2-hydroxyethyl)amino)-1-phenylpropan-1-one, undergoes an intramolecular cyclization to yield the heterocyclic morpholine structure. nih.gov This cyclization can be facilitated by reaction conditions, and in some procedures, a subsequent reduction step using an agent like sodium borohydride (B1222165) is employed to convert the intermediate alcohol to the final phenmetrazine structure. wikipedia.orggoogle.com The cyclization to form the morpholine ring can also be aided by the use of concentrated sulfuric acid. nih.gov Various cyclizing agents and bases, such as potassium carbonate or sodium hydroxide, are utilized in the synthesis of morpholine rings from β-amino alcohols and other precursors. researchgate.net
Advanced and Stereoselective Synthetic Methodologies
More recent synthetic strategies have focused on controlling the stereochemistry of this compound and its analogs. These methods are crucial for obtaining specific isomers with desired pharmacological activities.
Enantioselective Synthesis via Chiral Auxiliaries or Catalysis
While specific examples for the enantioselective synthesis of this compound via β-lactam rearrangements are not prevalent in the provided search results, the synthesis of chiral morpholine derivatives is an active area of research. The use of chiral auxiliaries or asymmetric catalysis is a common strategy to achieve enantioselectivity in the synthesis of heterocyclic compounds. For instance, the synthesis of other substituted morpholines has been achieved with high enantiomeric excess using catalytic methods. researchgate.net
Diastereoselective Control in Synthesis and Isolation
The synthesis of this compound can result in the formation of cis and trans diastereomers. The relative stereochemistry of the methyl and phenyl groups on the morpholine ring is a key aspect of its structure. The control of diastereoselectivity is often challenging, and chromatographic separation may be necessary to isolate the desired isomer. researchgate.net The formation of different isomers can be influenced by the reaction conditions and the specific reagents used. For example, in the synthesis of related 2,5-disubstituted morpholines, the reactions were not diastereoselective, requiring separation of the isomers. researchgate.net
Exploitation of Organometallic Chemistry in Analogous Alcohol Syntheses
Organometallic reagents play a significant role in the synthesis of various alcohols. While direct application to this compound is not detailed in the search results, the principles of organometallic chemistry are widely used for the formation of carbon-carbon bonds and the introduction of functional groups in alcohol synthesis. For example, ruthenium complexes have been used in the catalytic conversion of allylic alcohols. researchgate.net The addition of organometallic reagents, such as Grignard or organolithium compounds, to carbonyl precursors is a fundamental method for creating tertiary alcohols similar in structure to this compound.
Modern Catalytic Approaches in Heterocyclic Synthesis Applicable to Morpholines (e.g., Photoredox, Electrochemical Functionalization)
The synthesis of complex heterocyclic structures such as this compound has been significantly advanced by the advent of modern catalytic methodologies. These approaches offer milder reaction conditions, greater functional group tolerance, and novel pathways for bond formation compared to traditional methods. Among the most promising of these are photoredox catalysis and electrochemical functionalization, which utilize light energy or electric current, respectively, to generate reactive intermediates for the construction of morpholine scaffolds.
Photoredox Catalysis in Morpholine Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, relying on the ability of photocatalysts, typically ruthenium or iridium complexes, to initiate single-electron transfer (SET) processes upon photoexcitation. acs.org This strategy enables the formation of radical intermediates under exceptionally mild conditions, which can then be harnessed in a variety of synthetic transformations. acs.orgnih.gov
A notable application in morpholine synthesis involves the photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes. nih.govorganic-chemistry.org This method, performed under continuous flow conditions, combines an inexpensive organic photocatalyst like tetraphenylporphyrin (B126558) (TPP) with a Lewis acid additive. nih.gov The process is initiated by the formation of an amine radical cation, which facilitates the coupling to construct substituted morpholine rings. nih.gov This approach is scalable and has been successfully applied to the synthesis of various substituted morpholines, oxazepanes, and related heterocycles. nih.govorganic-chemistry.org
Dual catalytic systems that merge photoredox catalysis with other activation modes, such as organocatalysis or transition metal catalysis, have also expanded the scope of accessible reactions for creating complex amine-containing structures. acs.orgnih.gov These synergistic approaches allow for the generation of activated intermediates that can rapidly combine, enabling new carbon-carbon and carbon-heteroatom bond formations. rochester.edu For instance, the combination of photoredox and iminium catalysis has been used for the asymmetric conjugate addition of α-amino radicals to α,β-unsaturated ketones. acs.org Such strategies hold significant potential for the enantioselective synthesis of highly substituted morpholines.
Table 1: Examples of Photoredox-Catalyzed Morpholine Synthesis This table is interactive. You can sort and filter the data.
| Catalyst System | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| TPP / Lewis Acid | Aldehydes, SLAP Reagents | Substituted Morpholines | Continuous flow, Inexpensive organic photocatalyst | nih.govorganic-chemistry.org |
| Ru(bpy)₃²⁺ / BNAH | Dimethyl maleate | Dimethyl succinate | Proof-of-concept for photoredox reduction | acs.org |
| Ru(bpy)₃²⁺ / Organocatalyst | N-Arylamines, α,β-Unsaturated Ketones | α-Amino Radical Adducts | Dual catalysis, Asymmetric synthesis | acs.org |
Electrochemical Functionalization
Electrochemical synthesis offers a sustainable and powerful alternative for constructing and functionalizing heterocyclic compounds by using electricity to drive redox reactions. This approach often avoids the need for stoichiometric chemical oxidants or reductants, minimizing waste and enhancing safety.
Recent advancements have demonstrated the utility of electrochemistry in synthesizing substituted morpholines. An efficient method involves an electrochemical intramolecular etherification of N-tethered amino alcohols. acs.orgnih.gov This operationally simple technique proceeds via a decarboxylative pathway and is particularly effective for creating multisubstituted morpholines, including sterically hindered 2,2,6,6-tetrasubstituted derivatives which are challenging to access through other routes. acs.org The reaction can be scaled up, highlighting its practical utility. acs.orgnih.gov
Another innovative electrochemical strategy is the intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols. acs.org This method provides direct access to CF₃-containing morpholine derivatives, which are of significant interest in medicinal chemistry. The reaction proceeds under mild, constant current electrolysis in an undivided cell, utilizing the Langlois reagent as an inexpensive and easy-to-handle trifluoromethyl source. acs.org
Furthermore, electrochemical C-H/N-H cross-coupling reactions have been developed using morpholine as a direct aminating reagent. mdpi.commdpi.com In a copper-catalyzed system, the electrochemical reaction between quinoline (B57606) N-oxides and morpholine can be controlled to yield different isomers depending on the solvent used. mdpi.com Mechanistic studies using cyclic voltammetry and electron paramagnetic resonance (EPR) have confirmed the generation of a morpholine radical as a key intermediate in this transformation. mdpi.commdpi.com
Table 2: Examples of Electrochemical Morpholine Synthesis This table is interactive. You can sort and filter the data.
| Reaction Type | Substrates | Catalyst/Reagent | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Intramolecular Etherification | N-Tethered Amino Alcohols | - (Electrolysis) | 2,6-Multisubstituted Morpholines | Decarboxylative, Scalable, Access to tetrasubstituted products | acs.orgnih.gov |
| Oxytrifluoromethylation | N-Tethered Alkenyl Alcohols | Langlois Reagent | 2-(2,2,2-trifluoroethyl)morpholines | Direct trifluoromethylation, Mild conditions | acs.org |
| C-H/N-H Cross-Coupling | Quinoline N-Oxides, Morpholine | Cu(OAc)₂ | Aminoquinoline N-Oxides | Solvent-controlled regioselectivity, Radical mechanism | mdpi.commdpi.com |
These modern catalytic methods, characterized by their mild conditions and novel reactivity, represent the forefront of heterocyclic synthesis and are directly applicable to the efficient and controlled construction of complex scaffolds like this compound and its derivatives.
Stereochemistry and Conformational Analysis of 3 Methyl 2 Phenylmorpholin 2 Ol
Identification and Characterization of Stereoisomers (Enantiomers and Diastereomers)
The structure of 3-methyl-2-phenylmorpholin-2-ol contains two chiral centers at the C2 and C3 positions of the morpholine (B109124) ring. The C2 carbon is substituted with a phenyl group and a hydroxyl group, while the C3 carbon is attached to a methyl group. The existence of two stereocenters means that the compound can exist as a maximum of four distinct stereoisomers.
These stereoisomers consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. youtube.com The relationship between stereoisomers that are not mirror images is defined as diastereomeric. youtube.com In the context of this compound, the diastereomers are often referred to using syn and anti descriptors, which denote the relative configuration of the substituents at C2 and C3.
syn isomer : The methyl group at C3 and the hydroxyl group at C2 are on the same side of the morpholine ring.
anti isomer : The methyl group at C3 and the hydroxyl group at C2 are on opposite sides of the ring.
Each of these diastereomers (syn and anti) exists as a pair of enantiomers. For example, the synthesis of this compound can yield a mixture of anti and syn isomers, with one patent reporting a 2:1 ratio of the anti to syn forms upon synthesis. google.com
The separation of these stereoisomers can be achieved using conventional laboratory techniques. google.com Methods for separating the resulting diastereomers, such as chromatography or crystallization, rely on their different physical properties. google.com To separate the enantiomeric pairs, chiral chromatography or the use of a chiral auxiliary to form new, separable diastereomers is often employed. google.com
Detailed Conformational Studies of the Morpholine Ring System
The morpholine ring is a flexible heterocyclic system that preferentially adopts a chair conformation, similar to cyclohexane, to minimize torsional and steric strain. cdnsciencepub.comnih.gov The presence of the endocyclic oxygen atom and the nitrogen atom imparts unique conformational and physicochemical properties to the ring. acs.org
The two primary chair conformations for a given isomer can be in equilibrium, though one is typically favored. The analysis of 1H-1H vicinal coupling constants and Nuclear Overhauser Effects (NOEs) in 2D NMR spectra are powerful techniques for determining the predominant solution-state conformation and the relative orientation of substituents. nih.gov
Influence of Substituent Effects on Stereochemical Outcomes and Conformational Preferences
The nature and position of substituents on the morpholine ring profoundly influence both the stereochemical outcome of its synthesis and its conformational equilibrium. In this compound, the interplay between the methyl, phenyl, and hydroxyl groups is critical.
13C NMR spectroscopy is particularly sensitive to the steric environment around each carbon atom and is a valuable tool for studying substituent effects. cdnsciencepub.comcdnsciencepub.com The chemical shift of a ring carbon is affected by the presence of nearby substituents. For instance, an axial methyl group typically induces an upfield shift (the γ-gauche effect) on the γ-carbons (C5 in this case) due to steric compression. cdnsciencepub.com This effect is a reliable indicator of an axial orientation. cdnsciencepub.com
Research on analogous cis- and trans-isomers of 3,4-dimethyl-2-phenylmorpholine (phendimetrazine) has demonstrated that nonbonded interactions between adjacent substituents, such as a phenyl group and a methyl group, can be destabilizing. cdnsciencepub.com In a cis-isomer where these groups are on the same face of the ring, this steric compression leads to observable upfield shifts in the 13C NMR spectrum for the phenyl ring carbons compared to the trans-isomer. cdnsciencepub.com This principle suggests that in the syn-isomer of this compound, similar steric crowding between the phenyl and methyl groups would influence the ring's conformation, possibly causing slight distortions from a perfect chair geometry to alleviate the strain. nih.gov
The electronic effects of the oxygen and nitrogen heteroatoms also play a role. The exo-anomeric effect, for instance, can influence the preferred rotational conformation of substituents attached to the carbon adjacent to the ring oxygen (C2). acs.org This effect describes a preference for a synclinal (gauche) relationship between the endocyclic oxygen and the exocyclic substituent's first atom, which can further stabilize a particular conformation. acs.org
The table below, adapted from studies on related substituted morpholines, illustrates how substituents affect the 13C NMR chemical shifts of the morpholine ring carbons, providing insight into the electronic and steric environment.
| Compound/Isomer | Substituent Position | Induced Shift at C2 (ppm) | Induced Shift at C3 (ppm) | Induced Shift at C5 (ppm) | Induced Shift at C6 (ppm) |
| 2-Methylmorpholine | 2-CH₃ (Equatorial) | +4.90 | +6.29 | < 1.0 | < 1.0 |
| cis-2,6-Dimethylmorpholine | 2,6-CH₃ (Equatorial) | +5.09 | +5.50 | +5.50 | +5.09 |
| Phendimetrazine (B1196318) (cis) | 2-Ph, 3-CH₃, 4-CH₃ | +12.33 | +5.98 | -1.58 | +2.70 |
| Phendimetrazine (trans) | 2-Ph, 3-CH₃, 4-CH₃ | +17.74 | +10.27 | -0.16 | +2.53 |
Data adapted from A. J. Jones, et al., Can. J. Chem. 54, 126 (1976). cdnsciencepub.com Shifts are relative to the unsubstituted morpholine ring. Positive values indicate a downfield shift, and negative values indicate an upfield shift.
This data demonstrates that equatorial substituents generally cause downfield shifts on the α and β carbons. cdnsciencepub.com The significant difference in induced shifts between the cis and trans isomers of phendimetrazine highlights the sensitivity of the ring to the precise stereochemical arrangement of its substituents. cdnsciencepub.com
Structural Elucidation and Advanced Characterization
Spectroscopic Techniques for Definitive Structural Assignment
The characterization of 3-Methyl-2-phenylmorpholin-2-ol is dependent on modern spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Mass Spectrometry (MS) determines its mass and fragmentation, and Infrared (IR) spectroscopy identifies its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like this compound. Through various NMR experiments, it is possible to determine the connectivity of atoms, the electronic environment of nuclei, and the relative stereochemistry.
Proton (¹H) NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule.
Chemical Shift Analysis: The chemical shift (δ) of each proton signal is indicative of its local electronic environment.
The five protons on the phenyl group are expected to appear in the aromatic region, typically between δ 7.2 and 7.5 ppm.
The protons on the morpholine (B109124) ring would exhibit distinct signals. The proton at C3 (methine) would be shifted downfield due to the adjacent nitrogen and the C2-carbon bearing two electronegative substituents (phenyl and hydroxyl).
The methyl group protons at C3 would appear as a doublet in the aliphatic region, likely around δ 0.9-1.2 ppm.
The protons of the two methylene (B1212753) groups (C5 and C6) in the morpholine ring would have complex splitting patterns due to their diastereotopic nature and coupling to each other and the N-H proton.
The hydroxyl (-OH) and amine (N-H) protons are exchangeable and may appear as broad singlets. Their chemical shifts are highly dependent on solvent and concentration.
Spin-Spin Coupling: Coupling constants (J) provide information about the connectivity of adjacent protons. For instance, the methine proton at C3 would show coupling to the protons of the adjacent methyl group, resulting in a quartet.
Diastereomeric Ratio Determination: The synthesis of this compound can result in the formation of diastereomers. ¹H NMR is a primary method for determining the ratio of these isomers. researchgate.net By integrating the distinct, well-resolved signals corresponding to each diastereomer, a quantitative ratio can be established. researchgate.net
Table 1: Predicted ¹H NMR Data for this compound This table presents predicted data based on known chemical shift ranges and substituent effects.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.2 - 7.5 | Multiplet | - |
| C5-H₂, C6-H₂ | 2.8 - 4.0 | Multiplets | - |
| C3-H | 2.5 - 3.0 | Quartet | ~7 |
| NH | Variable (broad) | Singlet | - |
| OH | Variable (broad) | Singlet | - |
| CH₃ | 0.9 - 1.2 | Doublet | ~7 |
Carbon-13 (¹³C) NMR: Carbon Framework Elucidation and Substituent Effects
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule.
Carbon Framework Elucidation: A proton-decoupled ¹³C NMR spectrum would show a distinct signal for each unique carbon atom. For this compound, 11 distinct signals are expected, corresponding to its 11 carbon atoms (one methyl, one methine, two methylene, and seven from the phenyl group, including one quaternary carbon).
Substituent Effects: The chemical shifts are heavily influenced by substituents.
The C2 carbon, bonded to both a hydroxyl group and a phenyl group, would be significantly deshielded, appearing far downfield (estimated δ 90-100 ppm).
The carbons of the phenyl ring would appear in the aromatic region (δ 120-140 ppm).
The C3, C5, and C6 carbons of the morpholine ring and the C3-methyl carbon would appear in the aliphatic region (δ 15-70 ppm).
Table 2: Predicted ¹³C NMR Data for this compound This table presents predicted data based on known chemical shift ranges and substituent effects.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (C-OH) | 90 - 100 |
| Phenyl C (quaternary) | 135 - 145 |
| Phenyl CH | 125 - 130 |
| C5, C6 | 45 - 70 |
| C3 | 50 - 60 |
| CH₃ | 15 - 25 |
Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduemerypharma.com It would show correlations between the C3-H and the C3-methyl protons, and among the protons of the C5 and C6 methylene groups, helping to trace the proton connectivity within the morpholine ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.eduemerypharma.com It allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. For example, the proton signal assigned to the methyl group would show a cross-peak to the methyl carbon signal. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (J₂ or J₃). sdsu.edu This is particularly crucial for identifying quaternary (non-protonated) carbons. epfl.ch For instance, the C2 carbon would show HMBC correlations to the nearby phenyl protons and the C3-H proton. The quaternary phenyl carbon would show correlations to other aromatic protons.
Mass Spectrometry (MS): Fragmentation Pattern Analysis and High-Resolution Mass Determination (HRMS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.
Fragmentation Pattern Analysis: In electron ionization (EI-MS), the molecule is ionized to form a molecular ion [M]⁺•, which then undergoes fragmentation. The pattern of fragment ions is a molecular fingerprint. For this compound (C₁₁H₁₅NO₂, MW = 193.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 193. Key fragmentation pathways would likely involve:
Loss of a hydroxyl radical (•OH), leading to a fragment at m/z 176.
Loss of a methyl radical (•CH₃), giving a fragment at m/z 178.
Cleavage of the morpholine ring, which can produce a variety of smaller fragments. For example, cleavage alpha to the nitrogen atom is a common pathway for amines.
Formation of a stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105 or a phenyl cation ([C₆H₅]⁺) at m/z 77 are also possible.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Ion | Neutral Loss |
| 193 | [C₁₁H₁₅NO₂]⁺• | Molecular Ion |
| 178 | [C₁₀H₁₂NO₂]⁺ | •CH₃ |
| 176 | [C₁₁H₁₅NO]⁺• | •OH |
| 120 | [C₇H₈NO]⁺ | C₄H₇O |
| 105 | [C₇H₅O]⁺ | C₄H₁₀NO |
| 77 | [C₆H₅]⁺ | C₅H₁₀NO₂ |
Infrared (IR) Spectroscopy: Identification of Key Functional Groups (e.g., Hydroxyl, Amine)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. masterorganicchemistry.com
The key functional groups in this compound would produce characteristic absorption bands:
O-H Stretch (Alcohol): A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of a hydroxyl group involved in hydrogen bonding. pressbooks.pub
N-H Stretch (Secondary Amine): A moderate, and typically sharper, peak is expected around 3300-3500 cm⁻¹, which may overlap with the O-H band.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹), while aliphatic C-H stretches (from the methyl and methylene groups) absorb just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). pressbooks.pub
C=C Stretch (Aromatic Ring): One or more medium-to-weak absorptions between 1450 and 1600 cm⁻¹ are characteristic of the phenyl group.
C-O Stretch (Alcohol and Ether): Strong absorption bands are expected in the fingerprint region between 1050 and 1250 cm⁻¹ corresponding to the C-O stretching vibrations of the tertiary alcohol and the ether linkage within the morpholine ring.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3200-3600 | O-H Stretch | Alcohol | Strong, Broad |
| 3300-3500 | N-H Stretch | Secondary Amine | Moderate |
| 3030-3100 | C-H Stretch | Aromatic | Weak to Moderate |
| 2850-2960 | C-H Stretch | Aliphatic | Moderate to Strong |
| 1450-1600 | C=C Stretch | Aromatic Ring | Weak to Moderate |
| 1050-1250 | C-O Stretch | Alcohol, Ether | Strong |
X-ray Crystallography: Elucidation of Solid-State Structure and Absolute Stereochemistry
A thorough search of publicly available scientific literature and crystallographic databases did not yield any specific X-ray crystallography studies for this compound. Consequently, detailed data on its solid-state structure, including unit cell dimensions, bond lengths, bond angles, and absolute stereochemistry determined by this method, are not available in the public domain.
While crystallographic data for related compounds, such as the fluorinated analog 3-fluorophenmetrazine, have been published, these findings cannot be directly extrapolated to this compound. researchgate.net The presence of the hydroxyl group at the C2 position in this compound would significantly influence its crystal packing and intermolecular interactions compared to its derivatives.
Computational Chemistry and Molecular Modeling for Structural Prediction and Validation
Comprehensive computational studies detailing the geometric optimization, electronic properties, and spectroscopic data predictions for this compound are not extensively documented in peer-reviewed literature. The following sections outline the potential application of these computational methods for its characterization.
No specific Density Functional Theory (DFT) studies for this compound have been published. Such calculations would be invaluable for predicting its three-dimensional structure, understanding its stability, and determining its electronic properties. A hypothetical DFT study would likely involve the optimization of the molecule's geometry to find the lowest energy conformation. From this optimized structure, various electronic properties could be calculated.
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific DFT studies for this compound are publicly available.
There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map would visually represent the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This analysis is crucial for predicting how the molecule would interact with other chemical species. For this compound, an MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the hydroxyl and morpholine ring, and the nitrogen atom, highlighting these as potential sites for electrophilic attack. Positive potential (typically colored blue) would be expected around the hydrogen atoms.
Predictive modeling for spectroscopic data, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra, based on computational methods, has not been reported for this compound. Such theoretical spectra, when compared with experimental data, are instrumental in confirming the molecule's structure. Computational models can predict vibrational frequencies for IR spectroscopy and chemical shifts for NMR spectroscopy, aiding in the assignment of experimental peaks.
Chemical Reactivity and Mechanistic Investigations of 3 Methyl 2 Phenylmorpholin 2 Ol
Reaction Pathways and Intermediate Transformations (e.g., Conversion to Phenmetrazine via Reduction)
A significant reaction pathway for 3-methyl-2-phenylmorpholin-2-ol is its reduction to phenmetrazine (3-methyl-2-phenylmorpholine). This transformation involves the removal of the hydroxyl group at the C2 position.
The synthesis of phenmetrazine and its analogs can be achieved through various routes, often involving the cyclization of an amino alcohol precursor. chemicalbook.comnih.gov In the context of this compound as an intermediate, its conversion to phenmetrazine is a key final step. nih.gov This reduction can be accomplished using a suitable reducing agent, such as sodium borohydride (B1222165). google.com
The reaction proceeds via the reduction of the tertiary alcohol. A plausible mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of the water molecule to generate a tertiary carbocation at the C2 position. This carbocation is stabilized by the adjacent phenyl group through resonance. Subsequently, a hydride ion (H⁻) from the reducing agent attacks the carbocation, leading to the formation of the final product, phenmetrazine.
A published synthesis pathway for phenmetrazine analogs involves the reaction of a substituted propiophenone (B1677668) with an amino alcohol, leading to the formation of an intermediate analogous to this compound. nih.gov This intermediate is then reduced with sodium borohydride to yield the corresponding phenylmorpholine derivative. nih.gov For instance, the synthesis of 2- and 4-methylphenmetrazine involves the formation of a 3-methyl-2-(substituted-phenyl)morpholin-2-ol intermediate, which is subsequently reduced. nih.gov
| Reactant | Reagent | Product | Reaction Type |
| This compound | Sodium Borohydride (NaBH₄) | Phenmetrazine | Reduction |
| 2-((2-hydroxyethyl)amino)-1-(2-methylphenyl)propan-1-one and 3-methyl-2-(2-methylphenyl)morpholin-2-ol | Sodium Borohydride (NaBH₄) | 2-Methylphenmetrazine | Reduction |
Functional Group Interconversions Involving the Hydroxyl Group (e.g., Fumarate (B1241708) Salt Formation)
The hydroxyl group of this compound is a key site for functional group interconversions. One such transformation is the formation of a fumarate salt. google.com Salt formation is a common strategy in medicinal chemistry to improve the physicochemical properties of a compound, such as its solubility and stability.
The formation of the fumarate salt occurs through an acid-base reaction between the basic nitrogen atom of the morpholine (B109124) ring in this compound and fumaric acid. The nitrogen atom accepts a proton from one of the carboxylic acid groups of fumaric acid, forming a morpholinium cation, while the fumaric acid becomes a fumarate anion. This results in the formation of an ionic salt.
A specific example from the patent literature describes the preparation of the fumarate salt of this compound. google.com This salt is then used as a precursor for the synthesis of other derivatives. google.com The process of forming such salts is a well-established technique in pharmaceutical development. wikipedia.org
| Compound | Reagent | Product | Reaction Type |
| This compound | Fumaric Acid | This compound fumarate salt | Acid-Base Reaction (Salt Formation) |
Cycloaddition and Rearrangement Mechanisms within the Morpholine Core
The morpholine ring system can participate in various cycloaddition and rearrangement reactions, although specific examples involving this compound are not extensively documented in the literature. However, the general reactivity of the morpholine core provides insight into its potential transformations.
Cycloaddition Reactions: The morpholine scaffold can be involved in cycloaddition reactions, particularly when it is part of a larger, more complex system or when it is functionalized to contain reactive moieties. For example, morpholine-mediated defluorinative cycloadditions of gem-difluoroalkenes and organic azides have been reported to generate 1,2,3-triazoles with a morpholine substituent. wikipedia.org While this does not directly involve the this compound structure, it demonstrates the ability of the morpholine ring to participate in cycloaddition processes. The synthesis of unsaturated morpholine N-oxides and their subsequent cycloaddition reactions also highlight the versatility of the morpholine core in forming more complex heterocyclic structures. cymitquimica.com
Rearrangement Reactions: Cationic rearrangements are a common class of reactions in organic chemistry, and the morpholine core can be susceptible to such transformations under certain conditions. google.com The formation of a carbocation within the morpholine ring, for instance, through the loss of a leaving group, could initiate a rearrangement to form a more stable carbocation. numberanalytics.com These rearrangements can involve hydride or alkyl shifts. numberanalytics.com Given the presence of a tertiary alcohol in this compound, acid-catalyzed dehydration could lead to a carbocation at the C2 position, which could potentially undergo rearrangement, although the reduction to phenmetrazine appears to be a more direct pathway. google.com
| Reaction Class | General Description | Potential Relevance to Morpholine Core |
| [3+2] Cycloaddition | A reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. | Functionalized morpholines can act as dipolarophiles or be incorporated into the 1,3-dipole. wikipedia.orgcymitquimica.com |
| [4+2] Cycloaddition (Diels-Alder) | A reaction between a conjugated diene and a dienophile to form a six-membered ring. | The morpholine ring can be part of a diene or dienophile system. |
| Cationic Rearrangement | The migration of an alkyl or hydride group to a carbocation center to form a more stable carbocation. | Formation of a carbocation within the morpholine ring could trigger ring-contraction or expansion, or other structural rearrangements. google.comnumberanalytics.com |
Reaction Kinetics and Thermodynamic Considerations of Synthetic Processes
The synthesis of this compound and its subsequent conversion to phenmetrazine are subject to kinetic and thermodynamic controls that influence the reaction rate and product distribution.
Kinetic vs. Thermodynamic Control: In chemical reactions that can yield more than one product, the outcome can be governed by either kinetic or thermodynamic control. wikipedia.orgmasterorganicchemistry.com
Kinetic control favors the product that is formed fastest, which usually has the lowest activation energy. These reactions are typically run at lower temperatures. wikipedia.org
Thermodynamic control favors the most stable product, which has the lowest Gibbs free energy. These reactions are usually reversible and are run at higher temperatures to allow for equilibrium to be established. wikipedia.org
In the synthesis of phenmetrazine from 2-bromopropiophenone (B137518) and monoethanolamine, the reaction is carried out at a high temperature (180°C) for an extended period (20 hours), suggesting that the reaction conditions may favor the thermodynamically more stable product. chemicalbook.com
Factors Influencing Reaction Rates: The rates of the synthetic steps involved in the formation and reaction of this compound are influenced by several factors:
Temperature: Higher temperatures generally increase the reaction rate by providing more kinetic energy to the reacting molecules.
Concentration of Reactants: Increasing the concentration of reactants typically leads to a higher reaction rate.
Solvent: The choice of solvent can significantly impact reaction rates by affecting the solubility of reactants and stabilizing transition states.
Catalysts: The use of acid or base catalysts can accelerate reactions by providing an alternative reaction pathway with a lower activation energy.
| Parameter | Influence on Synthesis | General Principles |
| Temperature | Affects reaction rate and product distribution (kinetic vs. thermodynamic control). wikipedia.org | Higher temperatures increase reaction rates and favor the thermodynamic product. |
| Reaction Time | Determines the extent of reaction and can influence the product ratio under thermodynamic control. wikipedia.org | Longer reaction times allow for equilibrium to be reached, favoring the thermodynamic product. wikipedia.org |
| Reactant Concentration | Influences the rate of reaction. | Higher concentrations generally lead to faster rates. |
| Product Stability | The driving force for reactions under thermodynamic control. | The formation of a stable heterocyclic ring like morpholine is thermodynamically favorable. |
Chemistry of Substituted 3 Methyl 2 Phenylmorpholin 2 Ol Analogs
Design Principles for Analog Synthesis and Scaffold Diversification
The design of analogs based on the 3-Methyl-2-phenylmorpholin-2-ol structure is guided by several key principles aimed at achieving molecular diversity and optimizing biological activity. A primary goal is the rapid and modular synthesis of variously substituted morpholines to fine-tune their properties. acs.org Introducing substituents at different positions on the morpholine (B109124) ring can impose conformational constraints on the otherwise flexible structure, which is a valuable strategy in drug development. acs.org
Scaffold diversification focuses on creating a library of related compounds by modifying the core structure. This can involve:
Ring Substitution: Introducing functional groups onto the carbon framework of the morpholine ring.
N-Substitution: Modifying the amine group of the morpholine ring.
Stereochemical Variation: Synthesizing different stereoisomers to explore the impact of 3D arrangement on activity.
This systematic approach allows for a thorough exploration of the chemical space around the parent compound, facilitating the identification of derivatives with enhanced or novel properties. The synthesis of C-functionalized morpholines, in particular, is crucial as these motifs are present in numerous biologically active molecules. researchgate.net
Synthetic Methodologies for Ring-Substituted and N-Substituted Morpholin-2-ols
A variety of synthetic methods have been developed to produce substituted morpholin-2-ols, offering pathways to both ring and nitrogen-substituted analogs.
One effective method involves a base-promoted cascade reaction between an α-formyl carboxylate and a 2-tosyl-1,2-oxazetidine. acs.org This process first opens the oxazetidine ring, which is followed by a spontaneous ring closure to form a morpholine hemiaminal. acs.org The resulting hemiaminal is notably stable, and the diastereomers produced can often be separated by column chromatography. acs.org This approach provides a concise route to highly decorated and conformationally rigid morpholines. acs.org
For the synthesis of N-substituted analogs, a protocol starting from ribonucleosides has been reported. This involves two main steps: the oxidation of a ribonucleoside to a dialdehyde (B1249045) using sodium periodate, followed by reductive amination of the generated dialdehyde with various alkylamine hydrochloride salts. nih.gov This method is valued for its high tolerance of different functional groups and its use of mild reaction conditions. nih.gov
Other notable synthetic strategies include:
Tandem Hydroamination and Asymmetric Transfer Hydrogenation: An efficient method for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org
Photocatalytic Coupling: A scalable, continuous-flow process that couples silicon amine protocol (SLAP) reagents with aldehydes to yield substituted morpholines. organic-chemistry.org
Intramolecular Hydroalkoxylation: Boron trifluoride etherate can mediate the cyclization of nitrogen-tethered alkenes to form morpholine structures. organic-chemistry.org
Wacker-type Aerobic Oxidative Cyclization: A palladium-catalyzed method for creating six-membered nitrogen heterocycles like morpholines from alkenes. organic-chemistry.org
Comparative Structural Analysis and Stereochemical Relationships of Analogs
Understanding the three-dimensional structure and stereochemistry of this compound analogs is fundamental to comprehending their chemical behavior. X-ray crystallography is a powerful tool for this purpose. For instance, a comparative analysis of the (2S, 3S) and (2S, 3R) diastereomers of 2-morpholino-3-phenylpentan-3-ol hydrochloride revealed that although they are structural diastereomers, they crystallize in different systems (monoclinic and orthorhombic, respectively). researchgate.net In both cases, the morpholine ring was found to adopt a chair conformation. researchgate.net
Table 1: Crystallographic Data for Diastereomers of a Morpholine Analog
| Feature | Compound I: (2S, 3S)-2-morpholino-3-phenylpentan-3-ol HCl | Compound II: (2S, 3R)-2-morpholino-3-phenylpentan-3-ol HCl |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | C121 | P212121 |
| a (Å) | 12.9486 | 5.8923 |
| b (Å) | 6.0083 | 11.413 |
| c (Å) | 19.670 | 22.659 |
| α (°) | 90 | 90 |
| β (°) | 95.484 | 90 |
| γ (°) | 90 | 90 |
| Morpholine Ring Conformation | Chair | Chair |
Data sourced from a comparative crystal structure analysis. researchgate.net
Nuclear Overhauser Effect (NOE) experiments in NMR spectroscopy are also employed to assign the stereochemistry of diastereomers in solution. acs.org These experiments can determine the spatial proximity of atoms, which helps in elucidating the relative configuration of substituents. acs.org
Stereochemical relationships define the isomeric forms of a molecule:
Enantiomers are non-superimposable mirror images of each other, arising from the presence of one or more chiral centers. youtube.comyoutube.com They have opposite configurations at all chiral centers (e.g., R,R vs. S,S). youtube.com
Diastereomers are stereoisomers that are not mirror images. youtube.com This occurs in molecules with two or more chiral centers, where the configuration differs at some, but not all, of these centers (e.g., R,R vs. R,S). youtube.com
Meso compounds are achiral despite having chiral centers, due to an internal plane of symmetry. youtube.com
The specific arrangement of atoms, or stereochemistry, is crucial as it can dictate the molecule's biological activity and reactivity.
Structure-Reactivity Relationships within the Analog Series (e.g., Positional Isomers)
The relationship between a molecule's structure and its reactivity is a key focus in the study of analog series. In the context of substituted 2-phenylmorpholines, the position of a substituent can dramatically alter the compound's properties. For example, the positional isomers of methylphenmetrazine (MPM) exhibit different pharmacological profiles. researchgate.net While 2-MPM and 3-MPM are expected to have stimulant properties akin to phenmetrazine, 4-MPM may act more like an entactogen. researchgate.net
Stereochemistry also plays a critical role in reactivity and conformational preference. For example, in certain morpholine hemiaminals, the avoidance of pseudo A1,3 strain (a type of steric strain) between a substituent at the C-3 position and the N-tosyl group can impose a specific conformational preference on the ring. acs.org This, combined with the anomeric effect of the oxygen atoms, can influence the diastereoselectivity of subsequent reactions. acs.org
The parent compound, 2-phenylmorpholine (B1329631), is a potent norepinephrine-dopamine releasing agent (NDRA). wikipedia.org Its activity can be compared to other well-known stimulants, providing a baseline for understanding how substitutions on the phenylmorpholine scaffold affect monoamine transporter interactions.
Table 2: Comparative Monoamine Release for 2-Phenylmorpholine and Related Agents
| Compound | Norepinephrine (NE) EC₅₀ (nM) | Dopamine (DA) EC₅₀ (nM) | Serotonin (5-HT) EC₅₀ (nM) |
|---|---|---|---|
| 2-Phenylmorpholine | 79 | 86 | 20,260 |
| Phenmetrazine | 29–50.4 | 70–131 | 7,765–>10,000 |
| Phendimetrazine (B1196318) | >10,000 | >10,000 | >100,000 |
EC₅₀ (Half maximal effective concentration): The smaller the value, the more potently the drug releases the neurotransmitter. Data obtained from assays in rat brain synaptosomes. wikipedia.org
This data illustrates how even small structural modifications, such as the addition of a methyl group (phenmetrazine) or two methyl groups (phendimetrazine) to the 2-phenylmorpholine core, can lead to significant changes in biological activity.
Q & A
Basic Research Questions
Q. What synthetic routes are available for 3-Methyl-2-phenylmorpholin-2-ol, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, 2-amino-2-phenyl-1-alcohol reacts with brominated ketones (e.g., 2-bromo-3-chloropropiophenone) under reflux in polar aprotic solvents like DMF. Catalysts such as triethylamine improve reaction efficiency. Optimization involves adjusting molar ratios (e.g., 1:1.2 for amine:alkylating agent), temperature (70–80°C), and reaction time (12–24 hrs). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity. Monitoring by TLC ensures reaction completion .
Q. How can structural confirmation of this compound be achieved using spectroscopic methods?
- Methodological Answer :
- NMR : -NMR (400 MHz, CDCl) identifies protons on the morpholine ring (δ 3.4–4.1 ppm) and aromatic phenyl groups (δ 7.2–7.5 ppm). -NMR confirms quaternary carbons (e.g., C-2 morpholine at ~80 ppm).
- IR : Stretching vibrations for OH (3200–3400 cm) and C-O-C (1100–1250 cm) validate the morpholine ring.
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles, critical for verifying spatial configuration .
Q. What impurities are commonly observed during synthesis, and how are they quantified?
- Methodological Answer : Byproducts like unreacted starting materials or dehalogenated intermediates are identified via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm). Quantification uses spiked reference standards (e.g., 0.1–5% impurity thresholds). For example, residual 2-bromo-3-chloropropiophenone is monitored at retention time ~8.2 min. LC-MS confirms molecular weights of impurities .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved, and what methods validate chiral purity?
- Methodological Answer : Chiral HPLC with a cellulose-based column (Chiralpak IC, hexane/isopropanol 90:10) separates enantiomers. Polarimetry ([α] values) and circular dichroism (CD) spectra confirm optical activity. For preparative-scale resolution, simulated moving bed (SMB) chromatography achieves >99% enantiomeric excess (ee). Validation follows ICH guidelines using chiral reference standards .
Q. What computational approaches predict the pharmacological targets of this compound, and how are predictions validated?
- Methodological Answer : Molecular docking (AutoDock Vina) screens against targets like serotonin receptors (5-HT) or kinases. Pharmacophore models (e.g., hydrophobic moieties, hydrogen bond donors) align with morpholine and phenyl groups. Validation includes:
- In vitro binding assays : Radioligand competition (IC values) using HEK293 cells expressing recombinant receptors.
- QSAR modeling : Correlates structural descriptors (logP, polar surface area) with activity .
Q. Which in vitro assays assess the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Liver microsomal incubations (human or rodent) with NADPH cofactor track metabolic degradation. LC-MS/MS quantifies parent compound depletion over time (t). CYP enzyme inhibition assays (e.g., CYP3A4) use fluorescent probes. Data interpretation follows EMA guidelines for intrinsic clearance rates .
Q. How do structural modifications to the morpholine ring affect physicochemical properties and bioactivity?
- Methodological Answer : Substituting the morpholine oxygen with sulfur increases lipophilicity (logP shift from 1.2 to 2.5). Methyl groups at C-3 enhance metabolic stability but reduce aqueous solubility. Bioactivity comparisons use:
- Receptor binding : Radiolabeled assays for affinity (K) changes.
- Solubility : Shake-flask method in PBS (pH 7.4).
- Permeability : Caco-2 cell monolayers (apparent permeability, P) .
Data Analysis and Contradiction Resolution
Q. How should researchers resolve contradictions in reported synthetic yields of this compound?
- Methodological Answer : Discrepancies often arise from solvent purity (e.g., anhydrous DMF vs. technical grade) or catalyst choice. Systematic DOE (design of experiments) evaluates factors like temperature, solvent, and catalyst. Reproducibility is confirmed via interlab validation using standardized protocols (e.g., USP <1225>). Contradictory data are resolved by meta-analysis of reaction parameters .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Synthetic Yield | 72–85% (optimized) | |
| Chiral Purity (ee) | >99% (SMB chromatography) | |
| Metabolic t (Human) | 2.3 hrs (microsomal assay) | |
| logP | 1.2 (calculated via ACD/Labs) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
